1-(Chloromethyl)-4-propoxybenzene

Organic Synthesis Process Chemistry Green Chemistry

1-(Chloromethyl)-4-propoxybenzene (CAS 40141-11-5), also known as 4-propoxybenzyl chloride, is a versatile aromatic building block with the molecular formula C10H13ClO and a molecular weight of 184.66 g/mol. As a primary benzylic halide, its reactivity is defined by the chloromethyl group attached to a benzene ring bearing a para-propoxy substituent, making it a key electrophilic intermediate in nucleophilic substitution reactions for constructing more complex molecules.

Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
CAS No. 40141-11-5
Cat. No. B1313831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-4-propoxybenzene
CAS40141-11-5
Molecular FormulaC10H13ClO
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)CCl
InChIInChI=1S/C10H13ClO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7-8H2,1H3
InChIKeyVDOPPUPAYILRDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chloromethyl)-4-propoxybenzene (CAS 40141-11-5) | Procurement Guide & Technical Specifications for Research and Industrial Synthesis


1-(Chloromethyl)-4-propoxybenzene (CAS 40141-11-5), also known as 4-propoxybenzyl chloride, is a versatile aromatic building block with the molecular formula C10H13ClO and a molecular weight of 184.66 g/mol . As a primary benzylic halide, its reactivity is defined by the chloromethyl group attached to a benzene ring bearing a para-propoxy substituent, making it a key electrophilic intermediate in nucleophilic substitution reactions for constructing more complex molecules . Its typical commercial purity is specified at ≥95% or 97% .

1-(Chloromethyl)-4-propoxybenzene (CAS 40141-11-5) | Critical Differentiation from Close Structural Analogs in Synthesis


In-class compounds like 1-(chloromethyl)-4-methoxybenzene or unsubstituted benzyl chloride cannot be simply interchanged for 1-(Chloromethyl)-4-propoxybenzene in research and industrial applications. The specific para-propoxy substituent on the aromatic ring dictates a unique combination of physicochemical properties, such as altered solubility in organic solvents and distinct electronic effects that govern reaction rates and regioselectivity in downstream syntheses . Furthermore, the compound serves as a direct precursor to specific chemotypes, such as 4-propoxybenzylamines, which are key intermediates for modulating biological activity at targets like dopamine receptors, where even a change from a propoxy to a methoxy group significantly alters binding affinity . Substituting a generic alternative would compromise synthetic yield, necessitate re-optimization of reaction conditions, or result in a final compound with an entirely different and potentially suboptimal pharmacological profile.

1-(Chloromethyl)-4-propoxybenzene (CAS 40141-11-5) | Head-to-Head Evidence for Scientific Selection


Synthetic Accessibility: A Cleaner and Higher-Yielding Chloromethylation Process

The chloromethylation of alkoxybenzenes like 4-propoxybenzene to yield 1-(Chloromethyl)-4-propoxybenzene is enabled by a patented, environmentally friendly process that avoids harsh Lewis acids and high temperatures, which are detrimental to sensitive alkoxy substrates and can lead to side reactions and lower purity [1]. Traditional methods for chloromethylating similar compounds (e.g., using paraformaldehyde, HCl, and ZnCl2) often generate significant acidic waste and require high temperatures (0-90°C), which can degrade the alkoxy group [1].

Organic Synthesis Process Chemistry Green Chemistry

Role as a Key Intermediate in Antiproliferative Agent Synthesis

1-(Chloromethyl)-4-propoxybenzene is a key building block in the synthesis of a series of thieno[2,3-b]pyrrolizin-8-one (tripentone) derivatives with potent antiproliferative activity . The structure-activity relationship (SAR) of these compounds, which target tubulin polymerization, is critically dependent on the specific aryl ether substitution pattern derived from this building block. The most potent analog in this series, compound 20, exhibited an IC50 of 15 nM against leukemia L1210 cells, demonstrating the potential of this scaffold when this specific intermediate is utilized .

Medicinal Chemistry Anticancer Agents Tubulin Polymerization Inhibitors

Specificity for Generating Bioactive 4-Propoxybenzylamine Derivatives

1-(Chloromethyl)-4-propoxybenzene is the direct alkylating agent for synthesizing 4-propoxybenzylamine derivatives, a chemotype that shows promise as selective ligands for dopamine D2-like receptors . In a head-to-head SAR study of related benzylamine compounds, a switch from a propoxy to a methoxy group on the benzyl ring resulted in a measurable shift in binding affinity at the D2 receptor, from a Ki of 28.4 ± 4.60 nM to 76.4 ± 6.61 nM . This demonstrates that the precise structure of the alkylating agent is crucial for achieving the desired target affinity in the final pharmacophore.

Dopamine Receptor Ligands Neurology Antimicrobial Agents

Improved Solubility Profile for Organic Synthesis Applications

The compound's chemical structure confers a distinct solubility profile. 1-(Chloromethyl)-4-propoxybenzene is reported to be insoluble in water but easily soluble in organic solvents, and can even function as an organic solvent itself . This is in contrast to simpler benzyl chlorides like unsubstituted benzyl chloride, which have a lower molecular weight and significantly different polarity, affecting their miscibility and reaction behavior in non-polar media.

Reaction Medium Process Optimization Solubility Parameters

1-(Chloromethyl)-4-propoxybenzene (CAS 40141-11-5) | Recommended Use Cases Based on Evidence


Synthesis of Dopamine Receptor Ligands for Neurology Research

This compound is the ideal starting material for generating 4-propoxybenzylamine derivatives, which have demonstrated selective binding affinity for dopamine D2-like receptors (Ki = 28.4 ± 4.60 nM for related scaffolds) . Researchers developing treatments for neuropsychiatric disorders or substance abuse can use it to build compound libraries where the propoxy group is a critical pharmacophoric element, as SAR studies show that switching to a methoxy group reduces binding affinity by over 60% .

Development of Novel Antitubulin Anticancer Agents

Medicinal chemistry teams focused on creating potent tubulin polymerization inhibitors should source this compound for constructing tripentone-based scaffolds . The specific aryl ether is crucial for achieving nanomolar antiproliferative activity (IC50 = 15 nM), making it a necessary component for any SAR exploration or lead optimization program targeting this mechanism .

Green and Efficient Synthesis of Functionalized Aromatic Building Blocks

Chemical engineers and process chemists designing large-scale syntheses should prioritize this compound when a para-alkoxy benzyl chloride is needed. Its production leverages a modern, environmentally friendlier chloromethylation process that reduces acidic effluent and avoids high-temperature degradation, leading to higher purity product and a more sustainable manufacturing route compared to traditional Blanc chloromethylation methods .

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